molecular formula C29H28N2O3 B379426 (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one

(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B379426
M. Wt: 452.5g/mol
InChI Key: INQWCQJCCIBZRS-NTCAYCPXSA-N
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Description

(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents and conditions used in these reactions include acids, bases, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

Properties

Molecular Formula

C29H28N2O3

Molecular Weight

452.5g/mol

IUPAC Name

(E)-3-[1-[3-(2,3-dihydroindol-1-yl)-2-hydroxypropyl]indol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C29H28N2O3/c1-34-25-13-10-22(11-14-25)29(33)15-12-23-18-31(28-9-5-3-7-26(23)28)20-24(32)19-30-17-16-21-6-2-4-8-27(21)30/h2-15,18,24,32H,16-17,19-20H2,1H3/b15-12+

InChI Key

INQWCQJCCIBZRS-NTCAYCPXSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCC5=CC=CC=C54)O

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCC5=CC=CC=C54)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCC5=CC=CC=C54)O

Origin of Product

United States

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